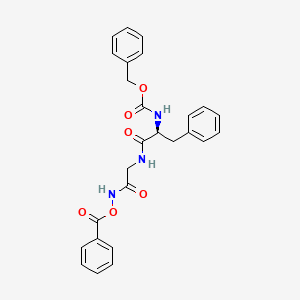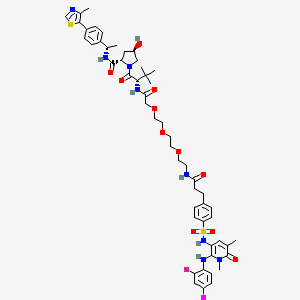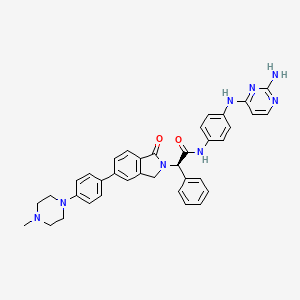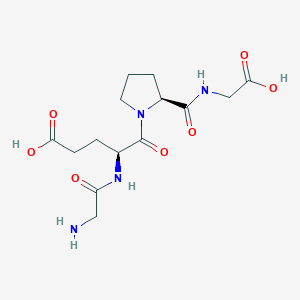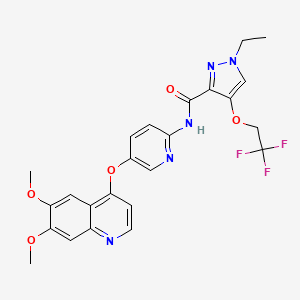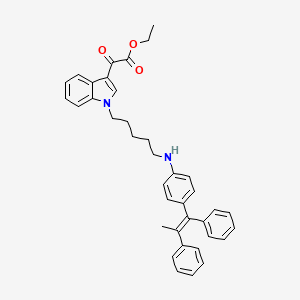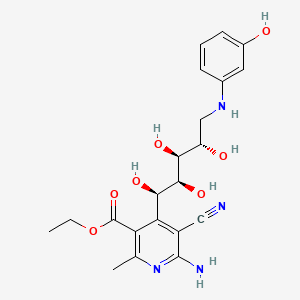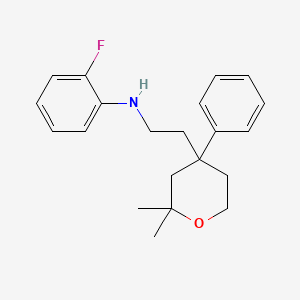
Icmt-IN-51
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-51: is a compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Icmt-IN-51 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions: : Icmt-IN-51 primarily undergoes inhibition reactions with ICMT. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: : The inhibition of ICMT by this compound occurs under physiological conditions, with an IC50 value of 0.55 μM .
Major Products Formed: : The primary product of the reaction between this compound and ICMT is a methylated protein and S-adenosylhomocysteine (SAH) .
Applications De Recherche Scientifique
Chemistry: : Icmt-IN-51 is used as a tool compound to study the role of ICMT in the post-translational modification of proteins .
Biology: : In biological research, this compound is used to investigate the effects of ICMT inhibition on cell signaling pathways, particularly those involving Ras proteins .
Medicine: : this compound has shown potential as an anti-cancer agent due to its ability to inhibit ICMT, which is involved in the activation of oncogenic proteins .
Industry: : While its industrial applications are limited, this compound is used in the development of new therapeutic agents targeting ICMT .
Mécanisme D'action
Icmt-IN-51 exerts its effects by inhibiting the activity of ICMT. ICMT is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue. This methylation is the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, thereby disrupting cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include cysmethynil, J4-2, and J4-6. These compounds also inhibit ICMT but differ in their potency and solubility .
Uniqueness: : Icmt-IN-51 is unique due to its high potency (IC50 = 0.55 μM) and its ability to selectively inhibit ICMT without affecting other enzymes .
Propriétés
Formule moléculaire |
C21H26FNO |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoroaniline |
InChI |
InChI=1S/C21H26FNO/c1-20(2)16-21(13-15-24-20,17-8-4-3-5-9-17)12-14-23-19-11-7-6-10-18(19)22/h3-11,23H,12-16H2,1-2H3 |
Clé InChI |
NHBCEQGGHZLLPP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CCNC2=CC=CC=C2F)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


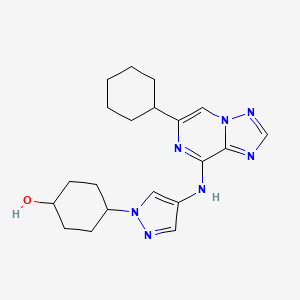
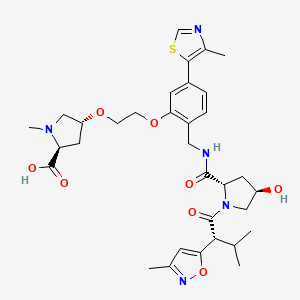
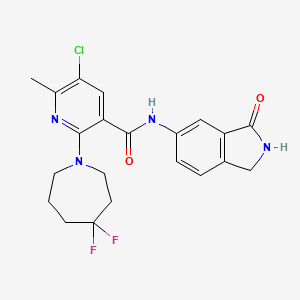
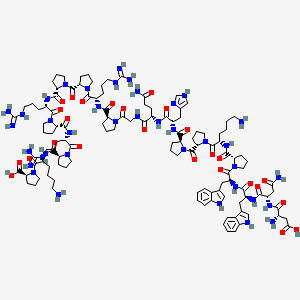
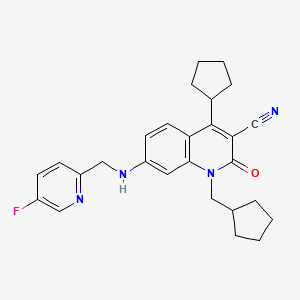
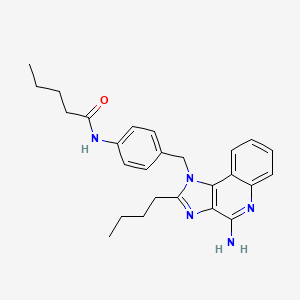
![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
